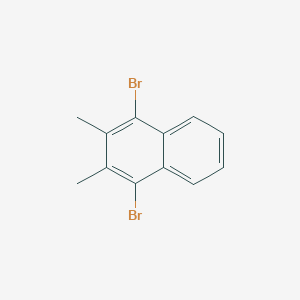
1,4-Dibromo-2,3-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,3-dimethylnaphthalene is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Compounds
1,4-Dibromo-2,3-dimethylnaphthalene serves as a versatile building block in organic synthesis. It is particularly useful for the introduction of functional groups through nucleophilic substitution reactions. For example:
- Formation of Amines : The compound can be reacted with amines to produce N-alkylated derivatives. This reaction is facilitated by the presence of bromine atoms at the 1 and 4 positions, which enhance reactivity towards nucleophiles .
- Polymer Synthesis : It has been utilized in the preparation of poly(N-isopropylacrylamide) (PNIPAM) copolymers. The incorporation of this compound into these polymers results in materials with unique thermal-responsive fluorescence properties .
Agrochemical Industry
In the agrochemical sector, this compound is employed as a precursor for the synthesis of pesticides and herbicides. Its brominated structure contributes to the biological activity of these agrochemicals, enhancing their efficacy against pests and weeds . The compound's ability to undergo further reactions makes it a valuable intermediate in developing new agrochemical formulations.
Materials Science and Surface Chemistry
Recent studies have highlighted the potential of this compound in surface chemistry applications:
- Debromination Reactions : The compound has been investigated for its on-surface debromination properties on gold surfaces. This process allows for the formation of various structural motifs through C−C coupling reactions after bromine removal. Such reactions are crucial for developing new materials with specific electronic or optical properties .
- Nanostructured Materials : The ability to modify surfaces using compounds like this compound opens avenues for creating nanostructured materials that exhibit tailored functionalities for applications in electronics and photonics.
Case Study 1: Polymerization Reactions
A study demonstrated that when this compound was used as a monomer in polymerization reactions with N-isopropylacrylamide, the resulting copolymers exhibited enhanced fluorescence properties compared to their non-brominated counterparts. The study reported an increase in fluorescence efficiency from Φ fl ≈ 0.05 to Φ fl ≈ 0.32 in THF solutions .
Case Study 2: Agrochemical Development
Research into new pesticide formulations utilizing this compound showed promising results in terms of efficacy against common agricultural pests. The compound's brominated structure was found to enhance biological activity significantly compared to unbrominated analogs .
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for functionalized compounds | Effective in forming amines and polymers |
| Agrochemical Industry | Precursor for pesticides and herbicides | Enhanced biological activity against pests |
| Materials Science | Surface chemistry applications; debromination reactions | Facilitates new material development |
Eigenschaften
CAS-Nummer |
19930-62-2 |
|---|---|
Molekularformel |
C12H10Br2 |
Molekulargewicht |
314.01 g/mol |
IUPAC-Name |
1,4-dibromo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
InChI-Schlüssel |
BXGGIFNLEHESMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Key on ui other cas no. |
19930-62-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















